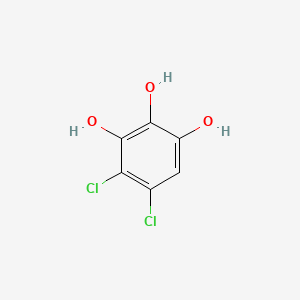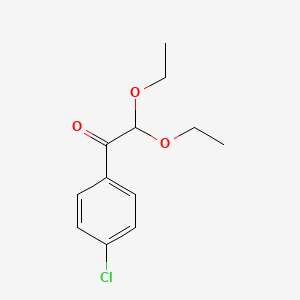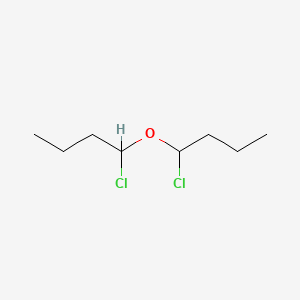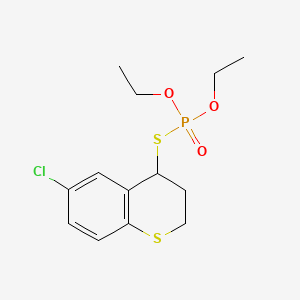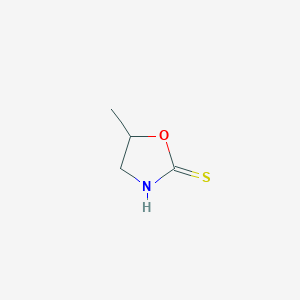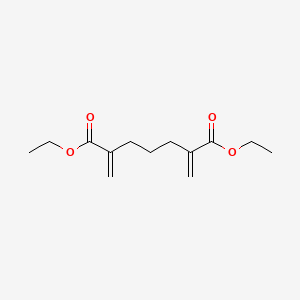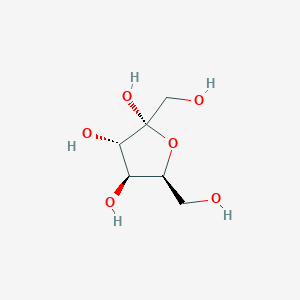
3,4,6-Pyridazinetrithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Pyridazinetrithiol is a heterocyclic compound with the molecular formula C4H4N2S3 It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and three thiol groups attached at the 3rd, 4th, and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Pyridazinetrithiol typically involves the formation of the pyridazine ring followed by the introduction of thiol groups. One common method is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Pyridazinetrithiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4,6-Pyridazinetrithiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3,4,6-Pyridazinetrithiol involves its ability to interact with various molecular targets. The thiol groups can form strong bonds with metal ions, making it useful in chelation therapy or as a catalyst in certain reactions. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are important in molecular recognition and drug-target interactions .
Comparaison Avec Des Composés Similaires
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, but without thiol groups.
Pyridazinone: A derivative with a carbonyl group at the 3rd position.
Pyrimidine: A six-membered ring with nitrogen atoms at the 1st and 3rd positions.
Uniqueness: The combination of the pyridazine ring and thiol groups provides a versatile scaffold for developing new compounds with diverse biological and chemical properties .
Propriétés
Numéro CAS |
66234-88-6 |
|---|---|
Formule moléculaire |
C4H4N2S3 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
4-sulfanyl-1,2-dihydropyridazine-3,6-dithione |
InChI |
InChI=1S/C4H4N2S3/c7-2-1-3(8)5-6-4(2)9/h1H,(H,6,9)(H2,5,7,8) |
Clé InChI |
YFZIEYJWTOQZHA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NNC1=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


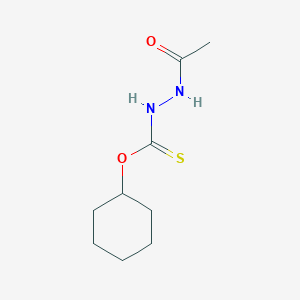

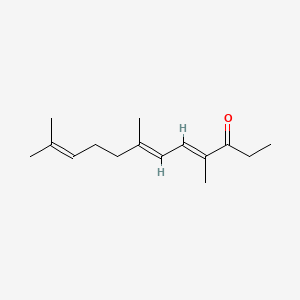
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
